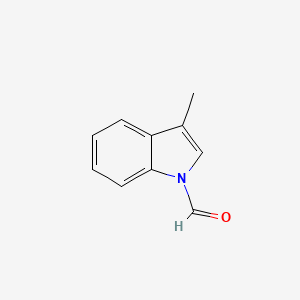

3-Methyl-indole-1-carbaldehyde

説明

3-Methyl-indole-1-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Methyl-indole-1-carbaldehyde (3-MICA) is a compound that has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Synthesis of this compound

The synthesis of 3-MICA typically involves the condensation of indole derivatives with aldehydes or other electrophiles. Various methods have been developed, including conventional heating and microwave-assisted synthesis, which enhance yield and reduce reaction time. The structure of 3-MICA can be confirmed through spectroscopic techniques such as NMR and mass spectrometry.

Antimicrobial Properties

3-MICA has demonstrated significant antimicrobial activity against various pathogens. In vitro studies have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL. However, it was found to be inactive against Gram-negative bacteria like Escherichia coli .

Antioxidant Activity

Recent research indicates that 3-MICA possesses antioxidant properties, which are crucial in mitigating oxidative stress-related diseases. In cellular models, it has been shown to reduce reactive oxygen species (ROS) levels significantly. For instance, studies have reported a reduction of ROS by approximately 70% in endothelial cells treated with 3-MICA .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory activity. It has been observed to downregulate pro-inflammatory cytokines such as IL-6 and CCL2 in atherosclerotic models. This suggests that 3-MICA could play a role in cardiovascular health by modulating inflammatory responses .

The biological activities of 3-MICA are thought to be mediated through the activation of the aryl hydrocarbon receptor (AhR). Activation of AhR leads to downstream effects that enhance the expression of antioxidant enzymes and reduce inflammation. Studies have shown that the compound increases eNOS transcription levels, which is beneficial for vascular health .

Case Studies and Research Findings

- Atherosclerosis Model : In a study involving high-fat diet-induced atherosclerosis in rodents, treatment with 3-MICA resulted in reduced plaque formation and improved lipid profiles. Histological analysis revealed less necrotic core formation and fewer inflammatory cells within plaques .

- Cytotoxicity Screening : In vitro cytotoxicity assays against human cervical carcinoma cell lines indicated that 3-MICA derivatives exhibited varying degrees of activity. For example, one derivative showed an IC50 value of 19.6 µM, comparable to standard chemotherapeutic agents .

Data Table: Biological Activity Summary

科学的研究の応用

Synthesis and Chemical Properties

3-Methyl-indole-1-carbaldehyde can be synthesized through several methods, including the Vilsmeier-Haack reaction and other electrophilic aromatic substitutions. The compound is characterized by its carbonyl group, which plays a crucial role in its reactivity and utility in further chemical transformations.

| Synthesis Method | Description | Yield (%) |

|---|---|---|

| Vilsmeier-Haack Reaction | Involves formylation of indole derivatives using phosphorus oxychloride and DMF. | 70-85 |

| Grignard Reaction | Utilizes Grignard reagents to introduce the aldehyde functionality. | Variable |

| Direct Formylation | Formylation using various reagents under acidic or basic conditions. | 60-90 |

This compound and its derivatives have shown significant biological activities, making them valuable in pharmaceutical research.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties, particularly as phytoalexins that help plants resist pathogens. A study demonstrated that certain oxime derivatives derived from this compound showed up to 95% antimicrobial activity against various bacterial strains .

Anticancer Potential

Several studies have explored the anticancer properties of indole derivatives. For instance, methyl indole-3-carboxylate derivatives were synthesized and tested for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation .

Material Science Applications

The unique properties of this compound also make it suitable for applications in material science:

Organic Electronics

The compound can be utilized in the synthesis of organic semiconductors due to its electronic properties. Its derivatives have been incorporated into light-emitting diodes (LEDs) and photovoltaic devices, enhancing their efficiency .

Dye Synthesis

As an intermediate in dye production, this compound is used to create vibrant colors for textiles and other materials, contributing to the field of organic pigments .

Case Study: Synthesis of Antimicrobial Oximes

A recent study focused on synthesizing N-substituted oximes from this compound through mechanochemical methods. The synthesized oximes demonstrated significant antimicrobial activity against E. coli and Staphylococcus aureus, showcasing the potential for developing new antibacterial agents from this compound .

Case Study: Indole Derivatives in Cancer Research

In another study, a series of methyl indole derivatives were synthesized and evaluated for their anticancer properties against various cell lines, including breast and colon cancer cells. The results indicated that certain modifications to the indole structure enhanced cytotoxicity, providing insights into designing more effective cancer therapeutics .

特性

IUPAC Name |

3-methylindole-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-8-6-11(7-12)10-5-3-2-4-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKHQXREXKIITE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=CC=CC=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60501124 | |

| Record name | 3-Methyl-1H-indole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31951-33-4 | |

| Record name | 3-Methyl-1H-indole-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60501124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。